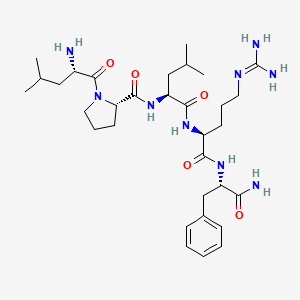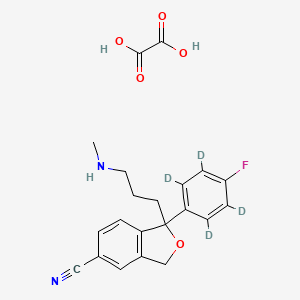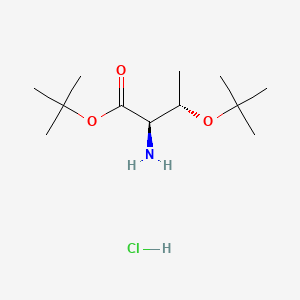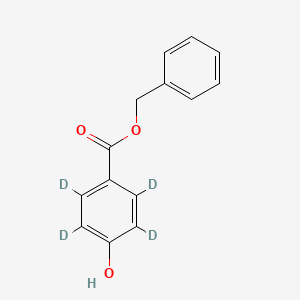![molecular formula C14H10F3N5O2 B12405062 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a fluorinated imidazo[1,2-b]pyridazine ring, and a pyrimidine-2,4-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using difluoromethylated precursors.
Construction of the imidazo[1,2-b]pyridazine ring: This involves the condensation of appropriate hydrazine derivatives with fluorinated pyridines under acidic or basic conditions.
Attachment of the pyrimidine-2,4-dione moiety: This step typically involves nucleophilic substitution reactions using pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially yielding reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated and cyclopropyl groups can enhance its binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated and cyclopropyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-chloroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-methylimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom in the imidazo[1,2-b]pyridazine ring can significantly influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C14H10F3N5O2 |
|---|---|
Poids moléculaire |
337.26 g/mol |
Nom IUPAC |
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1 |
Clé InChI |
UBFYPFXPADRWOJ-WDSKDSINSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
SMILES canonique |
C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















